N-(3-chloro-4-methylphenyl)methanesulfonamide
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Overview
Description
N-(3-chloro-4-methylphenyl)methanesulfonamide is an organic compound with the molecular formula C8H10ClNO2S. It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a chlorinated and methylated phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)methanesulfonamide typically involves the reaction of 3-chloro-4-methylaniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-chloro-4-methylaniline+methanesulfonyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and solvent choice, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: N-(3-chloro-4-methylphenyl)methanesulfonamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic substitution: Products depend on the nucleophile used, such as N-(3-azido-4-methylphenyl)methanesulfonamide.
Oxidation: 3-chloro-4-methylbenzoic acid.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)methanesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antibacterial and antifungal properties.
Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It serves as a tool in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or experimental effects .
Comparison with Similar Compounds
- N-(3-chlorophenyl)methanesulfonamide
- N-(4-chlorophenyl)methanesulfonamide
- N-(2-chloro-4-methylphenyl)methanesulfonamide
Comparison: N-(3-chloro-4-methylphenyl)methanesulfonamide is unique due to the specific positioning of the chlorine and methyl groups on the phenyl ring. This structural arrangement can influence its reactivity and binding affinity compared to other similar compounds. For instance, the presence of the methyl group at the 4-position can enhance its lipophilicity, potentially improving its ability to penetrate biological membranes .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2S/c1-6-3-4-7(5-8(6)9)10-13(2,11)12/h3-5,10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IECJHCNQWJZFEH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349937 |
Source
|
Record name | N-(3-chloro-4-methylphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71270-61-6 |
Source
|
Record name | N-(3-chloro-4-methylphenyl)methanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10349937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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